

Quantum Chemical Calculations of 3-Bromofuran-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromofuran-2-carboxylic acid

Cat. No.: B083321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of **3-bromofuran-2-carboxylic acid**. Due to the limited availability of specific published computational studies on this molecule, this document outlines a robust, state-of-the-art methodology based on established computational chemistry protocols successfully applied to analogous furan and benzofuran derivatives. The data presented herein is illustrative and serves as a template for expected results from such a study.

Introduction

3-Bromofuran-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.^{[1][2]} Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to obtain these insights at the atomic level.^{[3][4]}

This guide details the theoretical background, computational workflow, and expected outcomes of a comprehensive quantum chemical study of **3-bromofuran-2-carboxylic acid**.

Computational Methodology

The computational investigation of **3-bromofuran-2-carboxylic acid** would be performed using a widely recognized quantum chemistry software package like Gaussian, ORCA, or Spartan. The typical methodological approach is outlined below.

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).^[3] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and bromine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data for validation of the computational model.

2.3. Electronic Property Calculations

Several key electronic properties can be calculated to understand the molecule's reactivity and charge distribution:

- **Molecular Electrostatic Potential (MEP):** The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.
- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Experimental Protocols

To validate the computational results, experimental spectroscopic data would be essential. The following are standard protocols for acquiring this data.

FT-IR Spectroscopy Protocol

- **Sample Preparation (ATR):** A small amount of solid **3-bromofuran-2-carboxylic acid** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** An FT-IR spectrometer is used to collect the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of **3-bromofuran-2-carboxylic acid** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Table 1: Illustrative Optimized Geometrical Parameters for **3-Bromofuran-2-carboxylic acid**

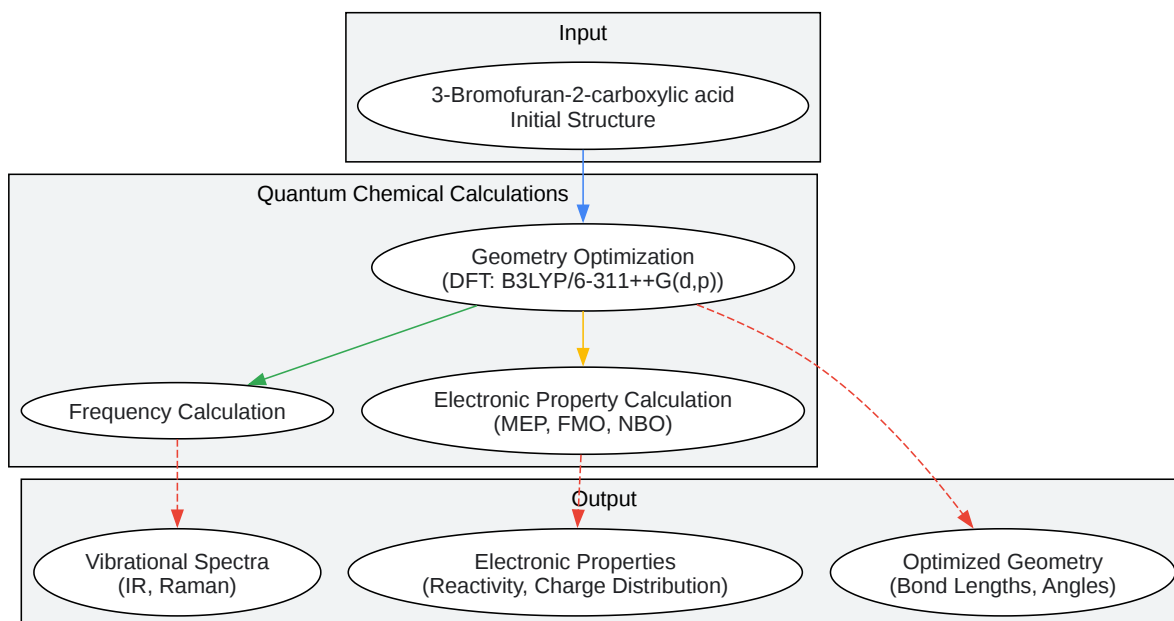
Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Length	C2-C3	1.39 Å
C3-Br	1.88 Å	
C2-C(O)OH	1.48 Å	
C=O	1.22 Å	
O-H	0.97 Å	
O1-C2	1.36 Å	
O1-C5	1.38 Å	
Bond Angle	C2-C3-Br	128.5°
C3-C2-C(O)OH	125.0°	
O=C-OH	122.0°	
C2-O1-C5	108.0°	
Dihedral Angle	Br-C3-C2-C(O)OH	180.0°
C3-C2-C(O)-O	0.0°	

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments

Frequency (cm ⁻¹)	Vibrational Mode
~3450	O-H stretch (carboxylic acid)
~3100	C-H stretch (furan ring)
~1720	C=O stretch (carboxylic acid)
~1580	C=C stretch (furan ring)
~1250	C-O stretch (carboxylic acid)
~1050	C-O-C stretch (furan ring)
~650	C-Br stretch

Visualizations

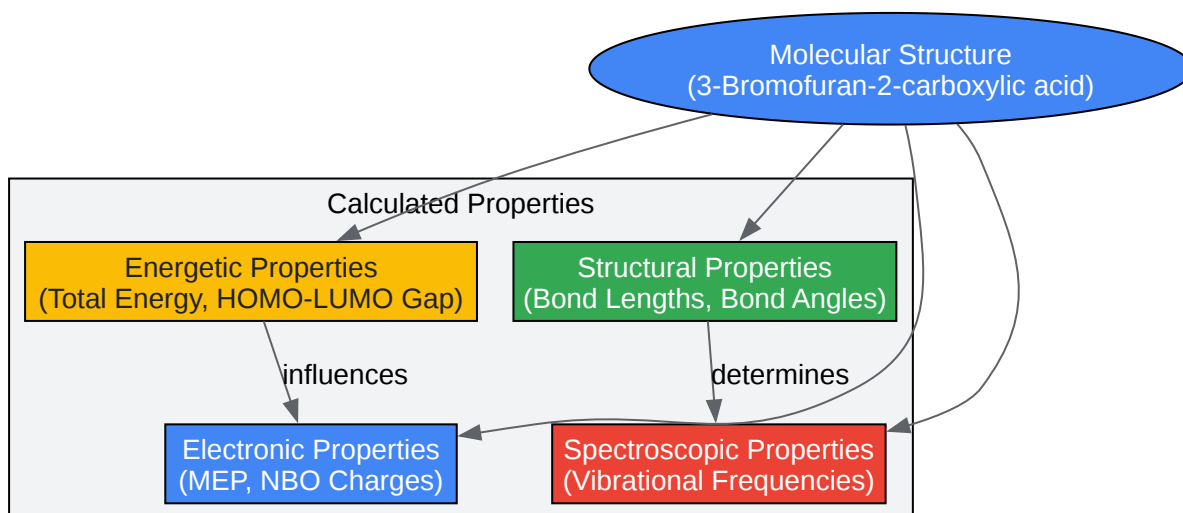
Computational Workflow



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Caption: Computational workflow for **3-bromofuran-2-carboxylic acid**.

Relationships between Molecular Structure and Calculated Properties



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- To cite this document: BenchChem. [Quantum Chemical Calculations of 3-Bromofuran-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083321#3-bromofuran-2-carboxylic-acid-quantum-chemical-calculations]

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